molecular formula C24H19ClN4O3S B11671708 N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11671708
M. Wt: 479.0 g/mol
InChI Key: JQYLOHOBLMYXLY-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a quinoline ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chloroquinoline-3-carbaldehyde and N-(4-aminophenyl)-N-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The quinoline moiety plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide is unique due to the presence of the 2-chloroquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications.

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C24H19ClN4O3S/c1-29(33(31,32)21-8-3-2-4-9-21)20-13-11-17(12-14-20)24(30)28-26-16-19-15-18-7-5-6-10-22(18)27-23(19)25/h2-16H,1H3,(H,28,30)/b26-16+

InChI Key

JQYLOHOBLMYXLY-WGOQTCKBSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.